(E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
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Description
(E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H28N2O3S and its molecular weight is 376.52. The purity is usually 95%.
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Biological Activity
(E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Contains a cyclopentylthio group.
- Incorporates a furan moiety linked to a piperidine ring.
- Exhibits an acetamide functional group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The presence of the furan and piperidine moieties suggests potential interactions with neurotransmitter systems and other regulatory pathways.
- Receptor Interaction : Preliminary studies indicate that the compound may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing cellular responses related to pain and inflammation.
- Enzyme Modulation : The acetamide group may facilitate interactions with enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
In Vitro Studies
Recent research has demonstrated the compound's efficacy in vitro against various cancer cell lines. For instance, it has shown significant cytotoxic effects on:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.4 |
MCF-7 | 12.8 |
In Vivo Studies
In vivo studies using murine models have revealed promising results regarding anti-inflammatory properties. The compound was tested in models of acute inflammation, showing a reduction in edema and inflammatory markers compared to controls.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Compound Dose 1 | 45 |
Compound Dose 2 | 60 |
Case Studies
-
Case Study 1: Pain Management
- A study evaluated the analgesic effects of the compound in a neuropathic pain model. Results indicated a significant reduction in pain scores compared to baseline measurements.
-
Case Study 2: Anti-Cancer Activity
- Another case study focused on the application of the compound in combination with standard chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-19(15-26-18-5-1-2-6-18)21-14-16-9-11-22(12-10-16)20(24)8-7-17-4-3-13-25-17/h3-4,7-8,13,16,18H,1-2,5-6,9-12,14-15H2,(H,21,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAIFAJJERWYBW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.